molecular formula C7H10ClN3O B1354557 5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one hydrochloride CAS No. 39716-49-9

5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one hydrochloride

Cat. No.: B1354557
CAS No.: 39716-49-9
M. Wt: 187.63 g/mol
InChI Key: TXVOCZBPNWNSQG-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one hydrochloride: is a heterocyclic compound featuring a fused bicyclic structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one hydrochloride typically involves the following steps:

    Cyclization Reaction: The initial step involves the cyclization of appropriate precursors, such as pyridine derivatives, under acidic or basic conditions to form the pyridazinone core.

    Hydrogenation: The resulting compound undergoes hydrogenation to reduce the double bonds, forming the tetrahydropyrido structure.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility.

Industrial Production Methods

Industrial production often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium on carbon for hydrogenation, is common to ensure efficient conversion.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions, often using sodium borohydride or lithium aluminum hydride, can further reduce the compound to more saturated forms.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized pyridazinone derivatives.

    Reduction: Fully saturated tetrahydropyrido derivatives.

    Substitution: Alkylated or acylated pyridazinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

Biologically, this compound has shown potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, research is focused on its potential as an anti-inflammatory and anticancer agent. Its ability to modulate specific biological pathways is under investigation for therapeutic applications.

Industry

Industrially, the compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its solubility and reactivity make it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can modulate metabolic pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine
  • 5,6,7,8-Tetrahydropyrido[3,4-c]pyridazin-3-ol

Comparison

Compared to these similar compounds, 5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one hydrochloride is unique due to its specific ring fusion and the presence of the hydrochloride salt, which enhances its solubility. This makes it more versatile for various applications, particularly in aqueous environments.

Properties

IUPAC Name

5,6,7,8-tetrahydro-2H-pyrido[4,3-c]pyridazin-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O.ClH/c11-7-3-5-4-8-2-1-6(5)9-10-7;/h3,8H,1-2,4H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXVOCZBPNWNSQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CC(=O)NN=C21.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50503334
Record name 5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50503334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39716-49-9
Record name Pyrido[4,3-c]pyridazin-3(2H)-one, 5,6,7,8-tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39716-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50503334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one hydrochloride
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